Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their therapeutic properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various mechanisms. One of the proposed mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in oxidative stress-induced inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate in lab experiments is its high potency and selectivity. This compound exhibits potent anti-inflammatory, analgesic, and antipyretic activities at low concentrations. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate. One of the major future directions is the development of novel derivatives with improved solubility and efficacy. Another future direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential adverse effects.
Synthesemethoden
The synthesis of Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate can be achieved through a multi-step reaction process. The first step involves the condensation of 2-aminophenol and chloroacetic acid to form 2-(2-carboxyethyl)benzoxazole. The second step involves the reaction of 2-(2-carboxyethyl)benzoxazole with thionyl chloride to form 2-(2-chloroethyl)benzoxazole. The final step involves the reaction of 2-(2-chloroethyl)benzoxazole with sodium methoxide and methyl iodide to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess potent antioxidant and antimicrobial properties.
Eigenschaften
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-9(12)6-15-10-11-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEDJPDEINGEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358508 |
Source
|
Record name | methyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73824-26-7 |
Source
|
Record name | methyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.